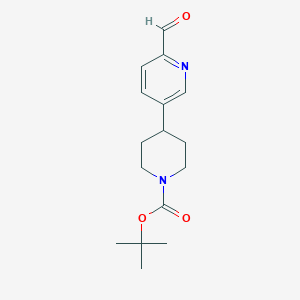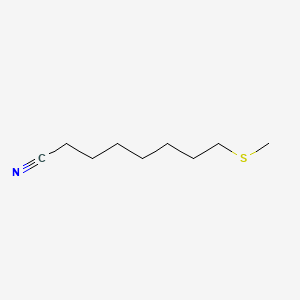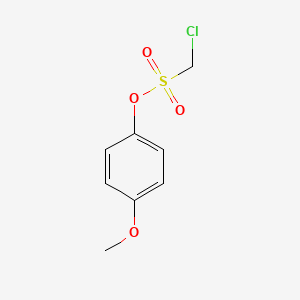
4-Methoxyphenyl chloromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl chloromethanesulfonate is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a chloromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl chloromethanesulfonate typically involves the reaction of 4-methoxyphenol with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl chloromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of cyclohexane derivatives or partially reduced aromatic compounds.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl chloromethanesulfonate has been utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl chloromethanesulfonate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methanogenesis by targeting the aceticlastic methanogenesis pathway in archaeal communities . The compound’s ability to inhibit dechlorination of chlorophenols further highlights its potential in environmental applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyphenyl chloromethanesulfonate
- 4-Methoxyphenyl methanesulfonate
- 4-Bromophenyl sulfonylmethanol
Uniqueness
4-Methoxyphenyl chloromethanesulfonate stands out due to its unique combination of a methoxy group and a chloromethanesulfonate group. This combination imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry. Its ability to inhibit methanogenesis and dechlorination also sets it apart from similar compounds, highlighting its potential in environmental and industrial applications .
Propiedades
Número CAS |
61980-89-0 |
|---|---|
Fórmula molecular |
C8H9ClO4S |
Peso molecular |
236.67 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C8H9ClO4S/c1-12-7-2-4-8(5-3-7)13-14(10,11)6-9/h2-5H,6H2,1H3 |
Clave InChI |
YICLAZKHCJZBOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



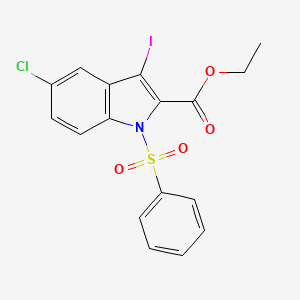
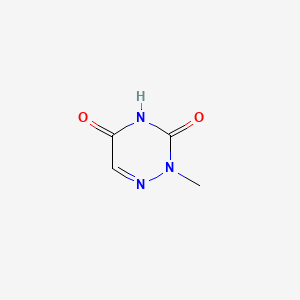
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)


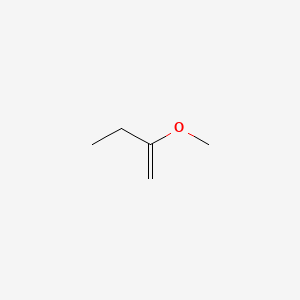
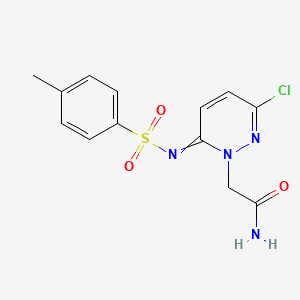
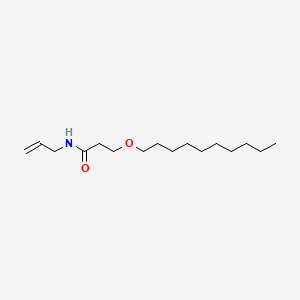
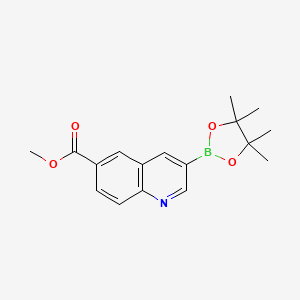
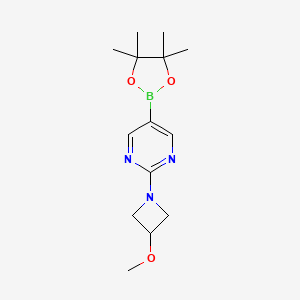
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)
